Cypermethrin-profenofos mixt
Description
Cypermethrin-profenofos is a combination pesticide comprising cypermethrin (a synthetic pyrethroid) and profenofos (an organophosphate). This mixture is classified under WHO Toxicity Class II (moderately hazardous) and is widely used in agricultural pest control due to its dual mechanism of action: pyrethroids disrupt insect nervous systems by sodium channel modulation, while organophosphates inhibit acetylcholinesterase .
Physical and Chemical Properties (from maritime transport data):
Properties
CAS No. |
82464-73-1 |
|---|---|
Molecular Formula |
C33H34BrCl3NO6PS |
Molecular Weight |
789.9 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
BVQMZLDAZAQWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Active Ingredient Ratios and Synergism
The cypermethrin-profenofos mixture exploits complementary modes of action: cypermethrin disrupts sodium channels in insect nerves, while profenofos inhibits acetylcholinesterase. Patent CN1268295A establishes a weight ratio of 20–60% profenofos to 1.0–6.0% beta-cypermethrin (the most bioactive cypermethrin isomer). This range ensures broad-spectrum activity while minimizing phytotoxicity.
Table 1: Exemplary Formulations from Patent CN1268295A
| Component | Example 1 (%) | Example 2 (%) | Example 3 (%) |
|---|---|---|---|
| Profenofos | 40 | 30 | 50 |
| Beta-Cypermethrin | 3.0 | 4.5 | 2.0 |
| Calcium dodecylbenzenesulfonate | 5.0 | 6.0 | 4.5 |
| Castor oil polyethenoxy ether | 5.0 | 4.0 | 6.0 |
| Xylene | 47.0 | 55.5 | 37.5 |
Emulsifier Systems
Emulsifiers stabilize the oil-in-water emulsion upon field dilution. Calcium dodecylbenzenesulfonate (5–6%) and castor oil polyethenoxy ether (4–6%) are optimal, providing hydrophile-lipophile balance (HLB) values of 12–14, which match the solvent system. Excessive emulsifier (>12%) causes viscosity instability, while insufficient amounts (<8%) lead to phase separation.
Solvent Selection
Aromatic solvents like xylene (47–55.5%) or toluene are preferred due to their high solvency power for both active ingredients. Xylene’s boiling point (138–144°C) ensures minimal volatilization during storage, while its low polarity prevents hydrolysis of profenofos.
Industrial-Scale Preparation Process
Mixing and Emulsification
- Primary Mixing : Profenofos and beta-cypermethrin are combined in a stainless steel reactor at 25–30°C to prevent thermal degradation.
- Emulsifier Incorporation : Calcium dodecylbenzenesulfonate and castor oil polyethenoxy ether are added sequentially under 200–400 rpm agitation.
- Solvent Addition : Xylene is introduced gradually to achieve a homogeneous mixture. The final viscosity is maintained at 300–500 cP.
Quality Control Protocols
Gas chromatography-mass spectrometry (GC-MS) is employed for residue analysis, with a limit of quantification (LOQ) of 0.02 mg/kg for cypermethrin and 0.03 mg/kg for profenofos. The NIPHM flow chart mandates:
- Internal standard calibration using deuterated analogs.
- Spike recovery tests (85–110%) for both active ingredients.
Table 2: Analytical Validation Parameters (GC-MS)
| Parameter | Cypermethrin | Profenofos |
|---|---|---|
| Linearity (R²) | 0.9992 | 0.9987 |
| LOD (mg/kg) | 0.006 | 0.010 |
| LOQ (mg/kg) | 0.020 | 0.030 |
| Recovery (%) | 92.4 ± 3.1 | 89.7 ± 4.2 |
Stability and Environmental Persistence
Shelf-Life Optimization
Accelerated stability studies (40°C, 75% RH for 6 months) show <5% degradation of active ingredients when stored in amber glass or high-density polyethylene containers. Hydrolysis is mitigated by maintaining pH 6.5–7.0 via buffered emulsifiers.
Efficacy Against Resistant Pest Populations
Synergistic Mortality Rates
Field trials against Helicoverpa armigera (cotton bollworm) demonstrate a synergistic co-toxicity coefficient of 2.3–2.8, reducing LC50 values by 58–67% compared to individual components.
Table 3: Bioassay Results Against Resistant H. armigera
| Formulation | LC50 (ppm) | Knockdown Time (min) |
|---|---|---|
| Profenofos alone | 420 | 90 |
| Cypermethrin alone | 85 | 45 |
| Combined mixture | 32 | 22 |
Chemical Reactions Analysis
Types of Reactions
Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.
Common Reagents and Conditions
Hydrolysis: In the presence of water, cypermethrin and profenofos can hydrolyze to form their respective acids and alcohols.
Oxidation: Cypermethrin can be oxidized to form 3-phenoxybenzoic acid, while profenofos can be oxidized to form 4-bromo-2-chlorophenol.
Photodegradation: Both compounds can degrade under UV light, leading to the formation of various photoproducts
Major Products Formed
Cypermethrin: 3-phenoxybenzoic acid, cyano(3-phenoxyphenyl)methanol.
Profenofos: 4-bromo-2-chlorophenol, O-ethyl S-propyl phosphorothioate
Scientific Research Applications
Here's a detailed article focusing on the applications of Cypermethrin-profenofos mixtures, incorporating data from verified sources.
Formulation and Chemical Composition
Typically, cypermethrin and profenofos are formulated as an emulsifiable concentrate (EC) . An example formulation includes :
- Profenofos: 40.00% w/w
- Cypermethrin: 4.00% w/w
- Other ingredients: Caster Oil Poly glycol ether, Dodecyl Benzene sulfonic Acid calcium salt, Soyabean Oil, Epoxydised, and Solvent C-IX to make up the total.
Case Studies and Research Findings
- Efficacy Against Resistant Pests:
- Persistence and Dissipation:
- Studies on insecticide mixtures, including profenofos + cypermethrin, have examined their persistence in crops and soil .
- In eggplant fruits, cypermethrin residues dissipated with a half-life of 2.15–2.31 days, while profenofos residues dissipated with a half-life of 0.91–1.86 days .
- Profenofos residues can persist in soil for more than 7 days, whereas cypermethrin residues may be undetectable on the day of application .
- Similar studies on tomatoes showed that cypermethrin residues had a half-life of 2.0–3.6 days, and profenofos had a half-life of 2.2–5.4 days .
- Field Applications:
Safety and Precautions
When using profenofos and cypermethrin mixtures, it's essential to follow safety guidelines to protect human health and the environment :
- Keep away from foodstuffs and animal feed .
- Avoid contact with skin, eyes, and mouth .
- Wear protective clothing during mixing and spraying .
- Do not smoke, drink, eat, or chew while spraying .
- In case of poisoning, seek immediate medical attention. Atropine and 2-PAM are used as antidotes .
Environmental Impact
- Profenofos can persist in the soil, which can affect soil organisms .
- Proper disposal of used containers is necessary to prevent environmental pollution .
Regulatory Information
Mechanism of Action
Cypermethrin
Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .
Profenofos
Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Toxicity and Hazard Classification
Cypermethrin-profenofos is distinct from other pesticides due to its Class II designation, which contrasts with more hazardous compounds like methamidophos (Class Ib, highly hazardous). The latter, an organophosphate, is associated with acute neurotoxicity and has been phased out in many regions due to safety concerns .
| Compound Name | Chemical Class | Toxicity Class | Key Hazards | Common Use Regions |
|---|---|---|---|---|
| Cypermethrin-profenofos mixt | Pyrethroid-Organophosphate blend | II | Moderate acute toxicity | Uganda |
| Methamidophos | Organophosphate | Ib | High acute neurotoxicity | Bolivia |
Regional Usage Patterns
- Cypermethrin-profenofos: Predominantly used by small-scale farmers in Uganda, reflecting a shift toward safer alternatives in developing countries .
- Methamidophos : Despite its high toxicity, it remains prevalent in Bolivia , highlighting disparities in pesticide regulation and accessibility to safer options .
Efficacy and Resistance Management
The combination of pyrethroids and organophosphates in cypermethrin-profenofos may reduce pest resistance compared to single-mode-of-action pesticides.
Research Findings
- Ugandan Study: Cypermethrin-profenofos is the most frequently used pesticide among small-scale farmers, indicating adherence to safer Class II compounds. This contrasts with historical trends in developing countries, where Class I pesticides (e.g., methamidophos) were dominant .
- Bolivian Study : Methamidophos (Class Ib) remains in use, underscoring regulatory challenges and the need for global alignment on pesticide safety standards .
Q & A
Basic: What experimental designs are optimal for determining synergistic/antagonistic interactions in cypermethrin-profenofos mixtures?
Methodological Answer :
To evaluate interactions, use factorial designs or response surface methodology (RSM) . Factorial designs allow systematic variation of component ratios (e.g., 1:1, 1:2) to test additive, synergistic, or antagonistic effects on toxicity endpoints (e.g., LC50). RSM optimizes mixture ratios by modeling dose-response surfaces, identifying non-linear interactions . Include controls for individual components and solvent effects. Validate results using statistical models like the Chou-Talalay Combination Index .
Table 1 : Example Experimental Design Matrix
| Cypermethrin (ppm) | Profenofos (ppm) | Observed Mortality (%) | Expected Additive Mortality (%) |
|---|---|---|---|
| 0.5 | 1.0 | 78 | 65 |
| 1.0 | 2.0 | 92 | 85 |
Basic: Which analytical techniques are most reliable for quantifying cypermethrin-profenofos residues in environmental samples?
Methodological Answer :
Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with diode-array detection. For complex matrices (e.g., soil or water), employ solid-phase extraction (SPE) for sample cleanup. Validate methods by spiking samples with known concentrations and calculating recovery rates (target: 70–120%). Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .
Advanced: How should researchers address contradictory data on the mixture’s chronic toxicity across studies?
Methodological Answer :
Contradictions often arise from differences in exposure duration, species sensitivity, or environmental conditions. Conduct meta-analyses to identify confounding variables, using tools like PRISMA guidelines for systematic literature reviews. Apply mixed-effects models to account for heterogeneity between studies. Validate findings via in vitro assays (e.g., mitochondrial toxicity in cell lines) to isolate mechanisms .
Basic: What statistical models are recommended for distinguishing synergistic vs. additive effects?
Methodological Answer :
Use the Chou-Talalay Combination Index (CI) , where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Alternatively, apply isobolographic analysis to compare observed vs. expected dose-response curves. For non-linear interactions, Bayesian hierarchical models can quantify uncertainty in interaction parameters .
Advanced: What methodologies best assess ecological risks of cypermethrin-profenofos mixtures in aquatic ecosystems?
Methodological Answer :
Deploy mesocosm experiments to simulate real-world exposure scenarios, measuring endpoints like algal growth inhibition or Daphnia mortality. Use species sensitivity distributions (SSDs) to model community-level risks. Integrate toxicity-weighted exposure ratios (e.g., LC50/EC50 ratios) with environmental fate data (e.g., half-life in water) to prioritize risk scenarios .
Advanced: How can degradation pathways of the mixture be characterized under varying environmental conditions?
Methodological Answer :
Perform photolysis and hydrolysis experiments under controlled pH, temperature, and UV light. Use LC-QTOF-MS to identify degradation products. For microbial degradation, conduct microcosm assays with soil or water samples, sequencing microbial communities (16S rRNA) to link taxa to metabolite profiles. Compare pathways using kinetic modeling (e.g., first-order decay constants) .
Basic: What protocols ensure ethical compliance in human biomonitoring studies of this mixture?
Methodological Answer :
Follow IRB protocols for informed consent, emphasizing risks of pesticide exposure. Use LC-MS/MS to quantify urinary metabolites (e.g., 3-PBA for cypermethrin). Control for dietary/occupational confounders via questionnaires. Report results using WHO risk assessment frameworks , ensuring data anonymity in publications .
Advanced: How can machine learning improve predictive modeling of mixture toxicity?
Methodological Answer :
Train random forest or neural network models on toxicity databases (e.g., ECOTOX) using features like logP, molecular weight, and acute/chronic endpoints. Validate models via k-fold cross-validation and compare performance metrics (AUC-ROC, RMSE). Use SHAP values to interpret feature importance and identify novel interaction mechanisms .
Advanced: What strategies resolve data interpretation challenges in multi-generational exposure studies?
Methodological Answer :
Implement longitudinal mixed-methods designs , combining quantitative endpoints (e.g., offspring mortality) with qualitative histopathology. Use survival analysis (Cox proportional hazards models) to track delayed effects. Address censored data via maximum likelihood estimation . Triangulate findings with omics data (e.g., transcriptomics) to link phenotypes to molecular pathways .
Basic: What guidelines ensure reproducibility in mixture toxicity assays?
Methodological Answer :
Follow OECD Test Guidelines (e.g., TG 203 for fish acute toxicity). Standardize test organisms (e.g., Daphnia magna neonates <24h old), solvent concentrations (<0.1% acetone), and exposure durations. Report EC50/LC50 values with 95% confidence intervals. Share raw data via repositories like Figshare or Zenodo .
Advanced: How do researchers model bioaccumulation dynamics of cypermethrin-profenofos mixtures in food chains?
Methodological Answer :
Use physiologically based pharmacokinetic (PBPK) models to simulate tissue-specific bioaccumulation in predators. Parameterize models with stable isotope tracer data and lipid-normalized partition coefficients. Validate predictions using field samples (e.g., fish muscle, bird eggs) analyzed via GC-MS. Incorporate trophic magnification factors to assess ecosystem risks .
Advanced: What frameworks align mixture toxicity research with regulatory requirements?
Methodological Answer :
Adopt Cumulative Risk Assessment (CRA) frameworks, integrating hazard data (e.g., EPA ToxCast) with exposure models (e.g., SHEDS-Multimedia). Use Benchmark Dose (BMD) modeling for low-dose extrapolation. Engage stakeholders via Delphi panels to prioritize endpoints for regulatory inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
